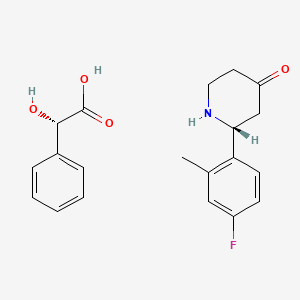
(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidinone core substituted with a fluoro-methylphenyl group and a hydroxy-phenylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinone core, followed by the introduction of the fluoro-methylphenyl group through electrophilic aromatic substitution. The final step involves the esterification of the piperidinone with (S)-2-hydroxy-2-phenylacetic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The piperidinone core can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone can be reduced to form secondary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its efficacy and safety profiles would be evaluated through preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- ®-2-(4-Fluorophenyl)piperidin-4-one
- (S)-2-Hydroxy-2-phenylpropanoate
- ®-2-(4-Methylphenyl)piperidin-4-one
Uniqueness
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is unique due to the combination of its fluoro-methylphenyl and hydroxy-phenylacetate groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C20H22FNO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO.C8H8O3/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12;9-7(8(10)11)6-4-2-1-3-5-6/h2-3,6,12,14H,4-5,7H2,1H3;1-5,7,9H,(H,10,11)/t12-;7-/m10/s1 |
InChIキー |
HQSMDORBTCGVLS-OLBMHGAYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
正規SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)CCN2.C1=CC=C(C=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















